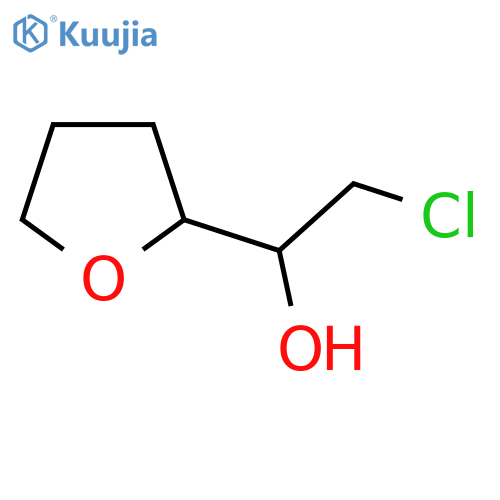

Cas no 1849291-30-0 (2-Chloro-1-(oxolan-2-yl)ethan-1-ol)

2-Chloro-1-(oxolan-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(oxolan-2-yl)ethan-1-ol

- EN300-1986306

- 1849291-30-0

- 2-Chloro-1-(oxolan-2-yl)ethan-1-ol

-

- インチ: 1S/C6H11ClO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4H2

- InChIKey: ZEHGYNPXZMDTFR-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1CCCO1)O

計算された属性

- せいみつぶんしりょう: 150.0447573g/mol

- どういたいしつりょう: 150.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-Chloro-1-(oxolan-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1986306-1.0g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1986306-5.0g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1986306-0.25g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-10g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-0.1g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-0.05g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-2.5g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-5g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-0.5g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-1986306-10.0g |

2-chloro-1-(oxolan-2-yl)ethan-1-ol |

1849291-30-0 | 10g |

$4729.0 | 2023-06-03 |

2-Chloro-1-(oxolan-2-yl)ethan-1-ol 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

2-Chloro-1-(oxolan-2-yl)ethan-1-olに関する追加情報

Professional Introduction to 2-Chloro-1-(oxolan-2-yl)ethan-1-ol (CAS No. 1849291-30-0)

2-Chloro-1-(oxolan-2-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1849291-30-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a chloro-substituted ethanol group linked to an oxolane ring, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-Chloro-1-(oxolan-2-yl)ethan-1-ol consists of a chlorinated ethyl alcohol moiety connected to a five-membered heterocyclic oxolane ring. This configuration imparts both reactivity and stability, making it a versatile building block for further chemical modifications. The presence of the chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the oxolane ring provides rigidity and metabolic stability, which are crucial for drug-like properties.

In recent years, 2-Chloro-1-(oxolan-2-yl)ethan-1-ol has been explored in the synthesis of bioactive molecules targeting various diseases. One notable area of research involves its application in the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The oxolane ring, with its ability to mimic natural substrates, allows for precise binding to active sites on these enzymes. Preclinical studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on several kinases, suggesting their potential as lead compounds for anticancer therapies.

Furthermore, the compound has shown promise in the field of antimicrobial research. The structural motif of 2-Chloro-1-(oxolan-2-yl)ethan-1-ol has been incorporated into novel antimicrobial agents designed to overcome resistance mechanisms in bacteria. By leveraging the reactivity of the chloro group and the stability of the oxolane ring, researchers have synthesized derivatives that disrupt bacterial cell wall synthesis and membrane integrity. Preliminary data indicate that these compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens, highlighting their therapeutic potential.

The synthesis of 2-Chloro-1-(oxolan-2-yl)ethan-1-ol itself is a testament to advancements in organic chemistry methodologies. Modern synthetic routes have optimized yield and purity, enabling researchers to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to construct the oxolane core efficiently. These methodologies not only enhance production efficiency but also allow for modular modifications, enabling the rapid generation of libraries of derivatives for high-throughput screening.

From a computational chemistry perspective, 2-Chloro-1-(oxolan-2-yl)ethan-1-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its binding affinity and orientation within active sites, guiding medicinal chemists in designing next-generation analogs with improved pharmacokinetic profiles. These computational approaches are increasingly integral to drug discovery pipelines, complementing experimental efforts and accelerating the development of novel therapeutics.

The growing interest in 2-Chloro-1-(oxolan-2-ylolethanenew product name)-30cohol is also driven by its potential applications in material science and biotechnology. The unique structural features of this compound make it suitable for developing functional materials with applications in catalysis, sensing, and polymer science. For instance, its ability to undergo selective reactions under mild conditions has been exploited in green chemistry initiatives aimed at reducing hazardous waste streams in industrial processes.

As research continues to uncover new applications for 2-Chloro-oxylation ethenew product name)-30cohol, collaborations between academia and industry are becoming more frequent. These partnerships aim to bridge the gap between fundamental discovery and commercialization, ensuring that promising compounds like this one are translated into viable therapeutic options for patients worldwide. The interdisciplinary nature of this research underscores the importance of integrating expertise from chemistry, biology, pharmacology, and computational science.

In conclusion,Chlorine-substituted ethanolnew product name)-30cohol represents a significant advancement in pharmaceutical chemistry with far-reaching implications for medicine and biotechnology. Its unique structure and reactivity profile make it a valuable tool for drug discovery efforts targeting diverse diseases. As our understanding of its properties grows, so too does its potential to contribute to innovative therapeutic solutions。 The continued exploration of this compound will undoubtedly yield further breakthroughs, reinforcing its status as a cornerstone molecule in modern chemical biology。

1849291-30-0 (2-Chloro-1-(oxolan-2-yl)ethan-1-ol) 関連製品

- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)

- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 2866254-38-6((3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride)

- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)

- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)

- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)

- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)